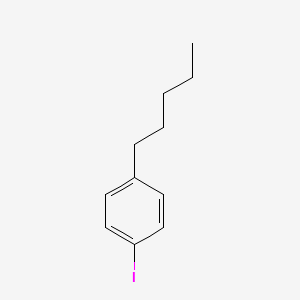
4-Iodopentylbenzene
Cat. No. B1295497
Key on ui cas rn:
85017-60-3
M. Wt: 274.14 g/mol
InChI Key: MTRMOYSZRPLAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08652353B2
Procedure details


1-Iodo-4-pentylbenzene (82 g, 0.3 mol), potassium carbonate (100 g, 0.72 mol), 2,3-difluorophenyl boronic acid (47 g, 0.3 mol), water (100 ml) and acetone (300 ml) were placed in a round-bottom three necked flask equipped with condenser, thermometer, mechanical stirrer, nitrogen inlet and outlet. The reaction flask was flushed with nitrogen and minor flow was held during whole reaction time. The mixture was heated up to the boiling point to degas the reaction system and then cooled down to 40° C. and the catalyst palladium acetate (0.1 g) was added. The temperature has increased by a few degrees and the solution turned brown. The mixture was refluxed for three days, then it was cooled down, poured on cold water and extracted with dichlorometane and the organic phase separated, dried over MgSO4 and dichlorometane was distilled off. The residue was distilled under reduced pressure at 0.2 mmHg collecting the fraction at 133° C. The colorless liquid fraction 41.5 g of was obtained, 53% of theor. yield.





Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][C:21]=1B(O)O.O>CC(C)=O>[F:19][C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][C:21]=1[C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][CH:7]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)CCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1F)B(O)O
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was flushed with nitrogen and minor flow
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated up to the boiling point
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to degas the reaction system
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the catalyst palladium acetate (0.1 g) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature has increased by a few degrees
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for three days
|
|
Duration
|
3 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was cooled down
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured on cold water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichlorometane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4 and dichlorometane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure at 0.2 mmHg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting the fraction at 133° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The colorless liquid fraction 41.5 g of was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C=CC=C1F)C1=CC=C(C=C1)CCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
